N-(2-Methylbutan-2-yl)prop-2-enamide
Description
Properties
CAS No. |
3729-16-6 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
N-(2-methylbutan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C8H15NO/c1-5-7(10)9-8(3,4)6-2/h5H,1,6H2,2-4H3,(H,9,10) |
InChI Key |
UGHVZLXVTYMJBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Arylethyl)-2-methylprop-2-enamides
Structural Differences : These compounds feature an aromatic (aryl) group linked via an ethyl chain to the acrylamide nitrogen (e.g., N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide), contrasting with the aliphatic 2-methylbutan-2-yl group in the target compound.
Properties and Applications :
- Synthesis : High yields (46–94%) via N-acylation of substituted phenethylamines .
- Adsorption : Aryl groups enable π-π interactions, granting MIPs high affinity for aromatic biomolecules (imprinting factors: 2.47–2.50) .
- Morphology : Polymers derived from these compounds exhibit BET surface areas >200 m²/g, suitable for molecular recognition .
Comparison :
- The target compound lacks aromaticity, reducing π-π interactions but increasing hydrophobicity (predicted LogP ~2.5 vs. aryl derivatives’ LogP ~3.0–3.5).
- Steric hindrance from the branched alkyl may reduce polymerization efficiency compared to linear aryl-ethyl analogs.
Trifluoromethyl-Substituted Enamides (e.g., )
Structural Differences : Compounds like (2E)-N-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide feature electron-withdrawing substituents (F, CF₃) on aromatic rings.
Properties and Applications :
Comparison :
- LogP for fluorinated analogs ranges from 3.5–4.5, higher than the target’s estimated 2.5.
N-[(Dialkylamino)methyl]methacrylamides ()
Structural Differences: These contain amino groups (e.g., N-[(dimethylamino)methyl]prop-2-enamide), introducing basicity and hydrogen-bonding capacity. Properties and Applications:
Comparison :
Aliphatic Analogs (e.g., N-(butan-2-yl)-2-methylpropanamide, )
Structural Differences : The closest analog replaces the acrylamide’s double bond with a single bond (propanamide vs. prop-2-enamide).
Properties :
Comparison :
- The acrylamide’s double bond in the target compound enables polymerization (e.g., for MIPs), unlike the saturated analog.
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Substituent | LogP (Predicted) | Key Applications |
|---|---|---|---|---|
| N-(2-Methylbutan-2-yl)prop-2-enamide | 141.22 | Branched alkyl | ~2.5 | MIPs, Hydrophobic matrices |
| N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide | 296.19 | Aryl (Br-substituted) | ~3.2 | Biomolecule adsorption |
| (2E)-N-(4-Fluorophenyl)-3-[4-(CF₃)phenyl]prop-2-enamide | 363.30 | Aryl (F, CF₃) | ~3.8 | Antimicrobial agents |
| N-[(Dimethylamino)methyl]prop-2-enamide | 142.20 | Aminoalkyl | ~1.0 | pH-responsive materials |
Q & A
Q. How do advanced NMR techniques (NOESY, DOSY) elucidate solution-phase dynamics?
- Methodological Answer :
- NOESY : Identify through-space correlations to confirm E/Z isomerism .
- DOSY : Measure diffusion coefficients to detect aggregation (e.g., in DMSO-d) .
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